(trans-2-Aminocyclopropyl)methanol

Description

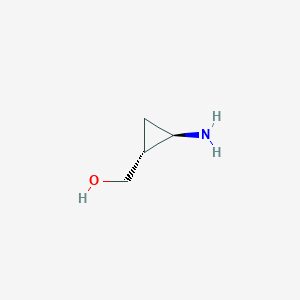

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACWILRABGNJKG-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873537-21-4 | |

| Record name | rac-[(1R,2R)-2-aminocyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control and Absolute Configuration Determination in Trans 2 Aminocyclopropyl Methanol Derivatives

Diastereoselective Control in the Formation of the Cyclopropane (B1198618) Ring

The formation of the cyclopropane ring with the desired trans configuration is the foundational step in the synthesis of (trans-2-Aminocyclopropyl)methanol and its analogues. The relative orientation of the amino and methanol (B129727) substituents is crucial, and various methods have been developed to control this diastereoselectivity.

One of the most effective strategies is the Simmons-Smith cyclopropanation of allylic alcohols. The hydroxyl group of the substrate directs the zinc carbenoid reagent to the same face of the double bond, leading to high syn-selectivity. wiley-vch.destackexchange.com This substrate-directed approach ensures that the newly formed cyclopropane ring has a defined relationship with the existing stereocenter. For example, the cyclopropanation of chiral allylic alcohols, which can be prepared enantioselectively, proceeds with the cyclopropane ring forming on the same side as the alcohol group due to chelation with the zinc reagent. wiley-vch.destackexchange.com The rigidity of the cyclopropyl (B3062369) core in alkenyl cyclopropyl carbinol derivatives has been shown to enable highly diastereoselective Simmons-Smith cyclopropanation, yielding polysubstituted bicyclopropanes as single diastereomers. acs.org

Another powerful method is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This tandem process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. The stereochemical outcome, particularly the formation of trans- or cis-cyclopropanes, can be controlled by the choice of substrates, reaction conditions, and the use of chiral auxiliaries or catalysts. rsc.orgnih.gov For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles under base-promoted conditions can yield dinitrile-substituted cyclopropanes with the trans configuration often confirmed by X-ray crystal diffraction. nih.gov

The use of chiral auxiliaries attached to the substrate can effectively direct the stereochemical course of the cyclopropanation. acs.orgwikipedia.org These auxiliaries create a chiral environment that biases the approach of the reagent to one face of the molecule, leading to a specific diastereomer. After the cyclopropanation step, the auxiliary can be cleaved to reveal the desired enantiomerically enriched product. wikipedia.org

| Method | Substrate Type | Key Principle | Typical Diastereoselectivity | Reference(s) |

| Simmons-Smith Cyclopropanation | Allylic Alcohols | Hydroxyl-group directed chelation with zinc carbenoid. | High syn-selectivity (>20:1 for Z-olefins). | wiley-vch.deechemi.com |

| Michael-Initiated Ring Closure (MIRC) | Electron-deficient alkenes & Nucleophiles | Tandem conjugate addition and intramolecular cyclization. | Can be tuned for trans or cis products; often high d.r. | rsc.orgnih.gov |

| Chiral Auxiliary Control | Substrates with covalently bonded chiral groups | Steric hindrance and electronic effects from the auxiliary guide reagent approach. | High, dependent on the specific auxiliary and substrate. | acs.orgwikipedia.org |

| Rh(III)-Catalyzed C-H Activation | Allylic Alcohols & N-enoxyphthalimides | Traceless directing group guides C-H activation and subsequent annulation. | Excellent d.r. observed for specific cyclic and acyclic systems. | nih.gov |

Enantioselective Methodologies for Accessing Specific Stereoisomers

Beyond controlling the relative stereochemistry, accessing specific enantiomers (i.e., (1R,2R) or (1S,2S)) of this compound is paramount for their application in pharmaceuticals and as chiral building blocks.

Catalytic asymmetric cyclopropanation represents a highly efficient approach. Transition metal complexes with chiral ligands, such as those based on rhodium, copper, or cobalt, can catalyze the reaction of an alkene with a carbene source to produce cyclopropanes with high enantioselectivity. dicp.ac.cnnih.govrsc.org For instance, cobalt complexes with chiral amidoporphyrin ligands have been successful in the asymmetric cyclopropanation of alkenes with heteroaryldiazomethanes, affording products with excellent enantioselectivities. nih.gov Similarly, chiral rhodium catalysts have been used for the enantioselective cyclopropanation of α-fluoroacrylates. semanticscholar.org

Starting from a chiral pool precursor is another common and effective strategy. For example, the synthesis of enantiomerically pure (trans-2-nitrocyclopropyl)methanol, a direct precursor to this compound, has been achieved starting from (R)- and (S)-2,3-O-isopropylideneglyceraldehyde. thieme-connect.com A Wadsworth-Emmons cyclopropanation of protected glycidol (B123203) has also been used for the enantiospecific preparation of a cyclopropanecarboxylate (B1236923) intermediate, which is then converted to the corresponding cyclopropylamine (B47189) via a Curtius rearrangement. acs.orgnih.gov

Enzymatic methods offer a green and highly selective alternative. Ene reductases, for example, have been shown to catalyze reductive cyclization reactions to produce chiral cyclopropyl derivatives with excellent enantiomeric excess (ee). semanticscholar.org Dehaloperoxidase enzymes can also be engineered to catalyze asymmetric cyclopropanation, yielding products with high diastereomeric and enantiomeric ratios. acs.org

| Methodology | Principle | Example Application/Result | Reference(s) |

| Catalytic Asymmetric Cyclopropanation | Chiral metal catalysts (e.g., Co, Rh, Cu) create a chiral environment for the carbene transfer reaction. | Cobalt-catalyzed cyclopropanation with chiral porphyrin ligands yields products with high ee. | nih.govrsc.org |

| Chiral Pool Synthesis | Use of readily available, enantiomerically pure natural products (e.g., glyceraldehyde, glycidol) as starting materials. | Synthesis of enantiopure (trans-2-nitrocyclopropyl)methanol from glyceraldehyde derivatives. | thieme-connect.com |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry, followed by removal. | Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates in the synthesis of cyclopropane precursors. | wikipedia.org |

| Enzymatic Reactions | Enzymes (e.g., ene reductases, dehaloperoxidases) catalyze stereoselective cyclopropanation. | Engineered dehaloperoxidase catalyzed cyclopropanation with up to 99.5:0.5 dr and er. | acs.org |

Advanced Techniques for Absolute Configuration Assignment

Determining the absolute configuration of the chiral centers in this compound derivatives is a non-trivial task that requires sophisticated analytical techniques.

Single-crystal X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom can be mapped. The determination of the absolute structure is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.netchem-soc.si

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful method for determining absolute configuration in solution. acs.orgnih.govspringernature.com The most well-known technique is Mosher's method, where the chiral amine is reacted with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.com The resulting diastereomeric amides exhibit different NMR chemical shifts, particularly for protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced. nih.gov A similar approach using 19F NMR has also been developed with fluorinated CDAs. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov The experimental VCD spectrum is then compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule in solution. americanlaboratory.comresearchgate.net This method is particularly valuable when obtaining suitable crystals for X-ray analysis is not possible. americanlaboratory.com

| Technique | Principle | Advantages | Limitations | Reference(s) |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides an unambiguous, definitive structure. | Requires a high-quality single crystal, which can be difficult to obtain. | nih.govspringernature.comresearchgate.net |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals. | Applicable in solution; does not require crystallization; can be used on small scales. | Requires pure enantiomers of the derivatizing agent; interpretation can be complex. | acs.orgnih.govspringernature.com |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light, compared with DFT calculations. | Applicable to solutions, liquids, and oils; provides conformational information. | Requires complex quantum mechanical calculations; can be challenging for highly flexible molecules. | nih.govnih.govamericanlaboratory.com |

Influence of Stereochemistry on the Reactivity and Synthetic Utility

The defined stereochemistry of this compound analogues is not just an identifying feature but a critical determinant of their chemical behavior and usefulness in synthesis. The rigid, three-dimensional structure imposed by the cyclopropane ring and its substituents dictates how the molecule interacts with other reagents and catalysts.

This is clearly exemplified in the total synthesis of natural products like belactosin A , a proteasome inhibitor. acs.orgrsc.org Belactosin A contains a unique 3-(trans-2-aminocyclopropyl)alanine (Acpa) moiety. thieme-connect.comacs.org Synthetic routes to belactosin A depend critically on the stereocontrolled synthesis of the Acpa unit, where all three stereocenters must have the correct absolute configuration for the final molecule to exhibit biological activity. acs.orgnih.gov The use of a this compound derivative with the wrong stereochemistry would lead to an inactive diastereomer of the final product.

Furthermore, the stereochemistry of substituents on a cyclopropane ring profoundly influences its reactivity in ring-opening reactions . The orientation of the substituents affects the alignment of the cyclopropyl orbitals with adjacent pi-systems or leaving groups, which is a key factor in stereoelectronic control. nih.gov For example, the rate of ring-opening of N-cyclopropylaniline radical cations is highly dependent on the ability of the cyclopropyl group to adopt the required bisected conformation, a factor directly controlled by its stereochemical environment. nih.gov This principle is vital when this compound derivatives are used as intermediates, as their specific stereoisomeric form will determine the stereochemical outcome of subsequent transformations involving the cyclopropane ring itself. acs.orgyoutube.com

Chemical Transformations and Derivatization Reactions of Trans 2 Aminocyclopropyl Methanol

Functional Group Interconversions Involving the Primary Alcohol and Amine Moieties

The primary alcohol and amine groups in (trans-2-Aminocyclopropyl)methanol are amenable to a variety of well-established functional group interconversions. These transformations are crucial for altering the molecule's reactivity and enabling subsequent synthetic steps.

Reactions of the Primary Alcohol:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.orgwikipedia.orgbyjus.comchemguide.co.uk Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, in anhydrous solvents can selectively yield the corresponding aldehyde, (trans-2-aminocyclopropyl)carbaldehyde. wikipedia.orgfiveable.me Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid, (trans-2-aminocyclopropyl)carboxylic acid. wikipedia.orglibretexts.org To achieve the carboxylic acid, the reaction is often performed under reflux conditions to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uklibretexts.org

Acylation: The alcohol can be readily acylated to form esters using acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. libretexts.org This reaction is often used for the introduction of protecting groups or to modify the molecule's biological activity.

Alkylation: Conversion of the alcohol to an ether can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). solubilityofthings.com

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide ion. fiveable.mechemistrysteps.com Direct conversion to alkyl halides can also be accomplished using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. fiveable.mechemistrysteps.com

Reactions of the Primary Amine:

Acylation: The primary amine readily undergoes acylation with acid chlorides or anhydrides to form amides. libretexts.org This is a fundamental reaction for building larger molecules, such as peptides. libretexts.orglibretexts.org

Alkylation: N-alkylation of the amine can be achieved by reaction with alkyl halides. chinesechemsoc.orgnih.gov However, this method can lead to over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for mono-alkylation. Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents, catalyzed by transition metals. chinesechemsoc.orgnih.gov

Formation of Carbamates: The amine can be converted to a carbamate, which is a common strategy for amine protection. chemistrysteps.com The most widely used reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O), which forms a tert-butoxycarbonyl (Boc) protected amine. organic-chemistry.orgjk-sci.comwikipedia.org

Strategic Coupling Reactions for the Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent scaffold for constructing more complex molecules through various coupling reactions.

Amide Bond Formation: The most direct application of this compound in coupling reactions is through the formation of an amide bond. libretexts.orghepatochem.com By coupling the primary amine with a carboxylic acid, often activated by a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), complex amide-containing structures can be synthesized. hepatochem.com Alternatively, the alcohol moiety can be oxidized to a carboxylic acid, which can then be coupled with another amine.

Palladium-Catalyzed Cross-Coupling: The primary amine can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides. nih.govnih.govacs.org This reaction is a powerful tool for the synthesis of N-arylated cyclopropylamine (B47189) derivatives. The use of specific phosphine ligands, such as BrettPhos or RuPhos, can facilitate the coupling of a wide range of amines and aryl halides. nih.gov The amine group can also serve as a directing group in C-H activation/functionalization reactions, enabling the modification of the cyclopropyl (B3062369) ring or adjacent positions. researchgate.net

Protective Group Chemistry for Selective Functionalization

Due to the presence of two reactive functional groups, the selective functionalization of this compound often requires the use of protecting groups. The ability to protect one group while the other reacts is a cornerstone of modern organic synthesis.

An orthogonal protection strategy is often employed, where each protecting group can be removed under specific conditions without affecting the other. organic-chemistry.orgwikipedia.org

Common Protecting Groups for the Amine:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. chemistrysteps.comorganic-chemistry.orgjk-sci.com It is stable to a wide range of reaction conditions but is easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.orgfishersci.co.uk

Carbobenzyloxy (Cbz or Z): This group is stable to acidic conditions but can be removed by catalytic hydrogenation. chemistrysteps.com

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. organic-chemistry.orgiris-biotech.de The combination of Fmoc for the amine and an acid-labile group for the alcohol represents an effective orthogonal strategy.

Common Protecting Groups for the Alcohol:

Silyl Ethers: Silyl ethers are widely used protecting groups for alcohols. wikipedia.org Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.orgorganic-chemistry.orgwikipedia.org Their stability to various reaction conditions and the ease of their removal make them highly versatile. TBDMS ethers, for instance, are stable to a wide range of non-acidic conditions but can be selectively cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF). fiveable.meuwindsor.ca

Benzyl (Bn) Ether: Benzyl ethers are robust and can be removed by catalytic hydrogenation.

Tetrahydropyranyl (THP) Ether: This group is introduced under acidic conditions and removed by aqueous acid.

The choice of protecting groups is dictated by the planned synthetic route, ensuring that each group remains intact during subsequent reaction steps and can be removed selectively when desired. nih.govpeptide.com

Ring-Opening Reactions and Skeletal Rearrangements of the Cyclopropyl Moiety

The strained cyclopropyl ring in this compound and its derivatives can participate in unique ring-opening and rearrangement reactions, often triggered by the formation of reactive intermediates on the adjacent functional groups.

Nitrenium ions are reactive intermediates with a dicoordinate, positively charged nitrogen atom. When a cyclopropyl group is attached to the nitrogen, it can effectively stabilize the positive charge, leading to a series of characteristic reactions. These ions can be generated from the corresponding cyclopropylamines through oxidation or photolysis of precursors like N-aminopyridinium ions. chemrxiv.orgumd.edu

Studies on N-aryl- and N-alkyl-N-cyclopropyl nitrenium ions have revealed several decay pathways: chemrxiv.orgumd.edudntb.gov.uaacs.org

Ring Expansion: A 1,2-shift of a cyclopropyl methylene (B1212753) group to the nitrenium center can occur, leading to the formation of a four-membered azetium ion. This intermediate can then be trapped by nucleophiles like water or alcohols. chemrxiv.orgacs.org

Ethylene Elimination: The nitrenium ion can fragment, eliminating ethylene and forming an isonitrilium ion. This pathway is particularly dominant in N-alkyl-N-cyclopropyl nitrenium ions. chemrxiv.orgumd.edunih.gov

Nucleophilic Ring Opening: In the presence of high concentrations of nucleophiles such as methanol (B129727), direct addition to the cyclopropyl ring can occur, leading to a ring-opened product. For example, N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion reacts with methanol to form an N-3-methoxypropyl-N-biphenyl iminium ion. chemrxiv.orgnih.gov

The competition between these pathways is influenced by the substituents on the nitrogen atom. Aryl substituents, which can delocalize the positive charge, tend to favor a mix of ring expansion and ethylene elimination, while alkyl substituents predominantly lead to ethylene elimination. umd.edu

The α-iminol rearrangement is an isomerization of α-hydroxy imines (α-iminols) to α-amino ketones, typically promoted by acid or base. d-nb.infonih.govresearchgate.net This reaction involves a 1,2-shift of an alkyl or aryl group. nih.govresearchgate.net

While not a direct reaction of this compound itself, its derivatives can be precursors to substrates for this type of rearrangement. For example, oxidation of the primary alcohol to an aldehyde, followed by condensation with an amine, would generate an α-hydroxy imine. If the cyclopropyl ring is positioned appropriately, it could participate in the rearrangement.

Key features of the α-iminol rearrangement include:

Mechanism: The reaction proceeds without the need for a leaving group or a carbocation intermediate, as the adjacent π-system of the imine accepts the migrating group. nih.govresearchgate.net

Applications: This rearrangement is a valuable tool for ring expansions and contractions in synthetic chemistry. nih.govresearchgate.netresearchgate.net For instance, an α-iminol rearrangement has been used in a tandem reaction to synthesize functionalized tryptamines from 2-hydroxycyclobutanones, involving a ring-contracting step to form a 2-aminocyclopropyl ketone intermediate. nih.gov Catalytic asymmetric versions of this rearrangement have also been developed, allowing for the synthesis of chiral α-amino ketones. nih.gov

In the context of this compound derivatives, such a rearrangement could potentially lead to novel skeletal structures, although specific examples involving this exact substrate are not extensively documented in the reviewed literature.

Applications of Trans 2 Aminocyclopropyl Methanol As a Chiral Building Block and Pharmacophore Scaffold

Integration into Peptidomimetics and β-Amino Acid Derivatives for Conformational Control

The rational design of peptidomimetics, compounds that mimic the structure and function of peptides, is a cornerstone of modern drug discovery. A key challenge in this field is to overcome the inherent flexibility of natural peptides to enhance their binding affinity, selectivity, and metabolic stability. The rigid cyclopropane (B1198618) ring of (trans-2-Aminocyclopropyl)methanol and its derivatives serves as an effective scaffold for achieving conformational control.

Computational studies and experimental data from X-ray crystallography and NMR have demonstrated that cyclopropane-based peptidomimetics can effectively constrain molecular conformations in a three-dimensionally diverse manner. This allows for the creation of a library of compounds with high three-dimensional structural diversity, capable of mimicking a wide range of bioactive peptide conformations. researchgate.net By replacing flexible dipeptide units with a cyclopropane-containing isostere derived from building blocks like this compound, chemists can pre-organize the pharmacophoric groups in a spatial orientation that is optimal for binding to a target receptor or enzyme. nih.gov

Furthermore, derivatives of this compound can be used to synthesize constrained β-amino acid oligomers, or "β-peptides." These unnatural polymers are of great interest because they can adopt stable, predictable secondary structures, often referred to as foldamers. For instance, cyclic β-amino acids are known to be potent inducers of helical or turn structures. The incorporation of the aminocyclopropyl motif can lead to novel helical structures, such as the 14-helix, which is stabilized by 14-membered-ring hydrogen bonds and represents a stable secondary structure for β-peptides.

Table 1: Conformational Effects of Cyclopropane Scaffolds in Peptidomimetics

| Feature | Description | Reference |

| Conformational Restriction | The rigid cyclopropane ring limits the rotational freedom of the peptide backbone, enforcing specific folded or extended conformations. | nih.govresearchgate.net |

| Mimicking Secondary Structures | Cyclopropane-containing units can stabilize β-turn and extended peptide conformations, which are crucial for biological activity. | nih.govresearchgate.net |

| 3D Structural Diversity | Stereoisomers of cyclopropane scaffolds allow for the creation of a diverse range of three-dimensional structures, aiding in the exploration of bioactive conformations. | researchgate.net |

| β-Peptide Foldamers | Serves as a building block for β-peptides that can form stable, predictable secondary structures like helices. |

Role in the Synthesis of Biologically Active Natural Products and their Analogues

This compound is a key chiral starting material for the synthesis of complex natural products with significant biological activities. Its pre-defined stereochemistry and functional groups make it an ideal precursor for constructing more elaborate molecular architectures.

One of the most notable applications of this compound is its use in the synthesis of 3-(trans-2-aminocyclopropyl)alanine. This non-proteinogenic amino acid is a crucial component of the natural product belactosin A, a potent antitumor agent. nih.gov The synthesis of this key amino acid has been achieved through various stereocontrolled routes, often starting from or involving intermediates structurally related to this compound. For example, enantiomerically pure (trans-2-nitrocyclopropyl)methanol, which can be derived from precursors of this compound, represents a formal synthetic route to enantiomerically pure 3-(trans-2-aminocyclopropyl)alanine.

The synthesis of all four stereoisomers of 3-(trans-2-aminocyclopropyl)alanine has been reported, highlighting the versatility of synthetic strategies in this area. researchgate.net These syntheses often rely on methods such as the asymmetric alkylation of a glycine (B1666218) enolate or Wadsworth-Emmons cyclopropanation followed by a Curtius rearrangement to install the amine functionality. The total synthesis of (+)-belactosin A has been accomplished through the coupling of a β-lactone carboxylic acid with a dipeptide containing the 3-(trans-2-aminocyclopropyl)alanine unit.

Similarly, the cyclopropane moiety is a feature of hormaomycin (B1249932), a complex depsipeptide that acts as a bacterial hormone and exhibits antibiotic properties. Hormaomycin contains the unique amino acid 3-(trans-2-nitrocyclopropyl)alanine. researchgate.net Synthetic routes developed for the components of belactosin A are often applicable to the synthesis of hormaomycin constituents and their analogues. researchgate.net These synthetic efforts provide access to these rare natural products and enable the generation of analogues for structure-activity relationship studies.

Table 2: Natural Products Synthesized Using this compound Derivatives

| Natural Product | Key Constituent | Biological Activity | Reference |

| Belactosin A | 3-(trans-2-aminocyclopropyl)alanine | Antitumor | |

| Hormaomycin | 3-(trans-2-nitrocyclopropyl)alanine | Antibiotic, Bacterial Hormone | researchgate.net |

Development of Novel Molecular Scaffolds for Medicinal Chemistry Research

The development of novel molecular scaffolds is a central theme in medicinal chemistry, aiming to create new chemical entities with improved pharmacological properties. The structure of this compound, with its sp³-rich, rigid cyclopropane core and strategically placed functional groups, makes it an attractive starting point for the design of new scaffolds.

The cyclopropylamine (B47189) moiety is a recognized pharmacophore found in a number of approved drugs and clinical candidates, valued for its unique structural and electronic properties. The rigid nature of the cyclopropane ring can impart conformational constraint on a molecule, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the introduction of a cyclopropane ring can favorably modulate a compound's physicochemical properties, such as its metabolic stability, by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.

This compound can serve as a versatile hub for creating diverse molecular architectures. For instance, the primary amine and alcohol functionalities can be readily derivatized to introduce a wide variety of substituents or to construct more complex heterocyclic systems. This allows for the exploration of new chemical space in drug discovery programs. One strategy involves using this building block to create spirocyclic scaffolds, which are increasingly utilized in medicinal chemistry to improve drug-like properties by introducing a three-dimensional character.

While specific examples of novel, marketed drugs derived directly from this compound (beyond its role in natural product analogues) are not widely reported, its utility as a chiral building block suggests significant potential. The principles of scaffold hopping, where a known active core is replaced with a novel one while retaining key pharmacophoric features, could be applied using fragments derived from this compound. researchgate.net The development of chemoenzymatic strategies to produce collections of structurally diverse cyclopropane-based scaffolds further highlights the value of such building blocks for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Theoretical and Computational Investigations of Trans 2 Aminocyclopropyl Methanol

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations are fundamental to elucidating the intricate details of chemical reactions. These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. Key features of these surfaces are minima, corresponding to stable molecules and intermediates, and saddle points, which represent transition states.

While specific QM studies focusing exclusively on the reaction mechanisms of (trans-2-Aminocyclopropyl)methanol are not extensively documented in publicly available literature, the principles can be applied to understand its likely reactivity. For instance, reactions involving the amino or hydroxyl group, or the opening of the strained cyclopropane (B1198618) ring, can be modeled. In a hypothetical reaction, such as the SN2 reaction at the carbon bearing the hydroxyl group (after its conversion to a better leaving group), QM methods like Density Functional Theory (DFT) can be used to model the transition state. This transition state would feature partially formed and partially broken bonds. acs.orgnih.gov

The transition state is a fleeting arrangement of atoms at the peak of an energy barrier in a reaction coordinate. nih.gov Its structure cannot be observed directly but can be inferred and its energy calculated using QM methods. youtube.com For reactions involving the cyclopropane ring, such as ring-opening, QM calculations can predict whether the reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate and can be accurately calculated. acs.org For example, in the study of other reactions, different mechanistic pathways can be compared energetically to determine the most favorable route. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The three-dimensional structure and flexibility of this compound are critical to its chemical and biological activity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

In a related study on (methylenecyclopropyl)methanol, microwave spectroscopy combined with quantum chemical calculations revealed that intramolecular hydrogen bonds between the hydroxyl group and the pseudo-π electrons of the cyclopropyl (B3062369) ring (the "banana bonds") stabilize certain rotameric forms. nih.gov It is plausible that similar interactions play a role in the conformational preferences of this compound.

The conformational landscape of a molecule can be explored by systematically changing dihedral angles and calculating the corresponding energy, often using DFT methods. nih.govnih.gov The results of such an analysis for a model dipeptide are presented in the table below, illustrating how relative energies of different conformers can be determined.

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water Phase |

| γL+γD | 0.00 | 0.00 |

| βLγD | 0.58 | 0.25 |

| γLγL | 1.23 | 1.15 |

| αLaγL | 10.11 | 8.54 |

| This table presents hypothetical data for illustrative purposes, based on findings for other molecules to show what a conformational analysis would yield. |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can provide insights into conformational changes, solvent effects, and the interactions of this compound and its derivatives with other molecules, such as biological macromolecules. mdpi.commdpi.comyoutube.com For instance, an MD simulation could reveal the stability of the intramolecular hydrogen bond in different solvents and at various temperatures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can determine the distribution of electrons, identify regions of high or low electron density, and calculate various molecular properties that act as reactivity descriptors. One of the most important aspects of DFT is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to its lone pair of electrons, making this site a primary center for electrophilic attack. The LUMO, on the other hand, would be associated with antibonding orbitals.

| Molecular Property | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

This interactive table summarizes key electronic properties derivable from DFT calculations and their significance.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations. uni-muenchen.dewisc.edu NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This allows for the quantification of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, NBO analysis could reveal stabilizing interactions between the lone pair of the nitrogen or oxygen and the antibonding orbitals of the cyclopropane ring, which could influence its structure and reactivity. taylorfrancis.comsouthampton.ac.uk

Computational Approaches for Predictive Modeling in Stereoselective Synthesis

The synthesis of this compound presents a stereochemical challenge, as it contains two stereocenters. Computational methods are increasingly being used to predict and rationalize the stereochemical outcome of reactions, guiding the development of stereoselective synthetic methods.

One of the key areas where computational modeling has been successful is in the stereoselective cyclopropanation of alkenes. chemrxiv.org Computational design has been used to engineer enzymes, such as cyclopropanases, with tailored selectivity to produce specific stereoisomers of cyclopropane products with high diastereoselectivity and enantioselectivity. chemrxiv.org These in silico approaches model the interaction of the substrate with the catalyst's active site, allowing researchers to predict which stereoisomer will be formed preferentially.

For the synthesis of functionalized cyclopropanes, computational models can be used to:

Model Transition States: By calculating the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome can be predicted. The product formed via the lowest energy transition state is expected to be the major product.

Catalyst Design: Computational methods can aid in the design of chiral catalysts for stereoselective reactions. By modeling the catalyst-substrate complex, researchers can understand the origins of stereoselectivity and modify the catalyst structure to improve it.

Substrate Scope: Predictive models can be developed to assess the suitability of different substrates for a particular stereoselective transformation.

Machine learning methods are also emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. uni-muenchen.de These models are trained on existing experimental data and can learn the complex relationships between the structures of reactants, catalysts, and the stereochemical outcome of the reaction.

While specific predictive models for the synthesis of this compound may not be publicly available, the general computational strategies outlined above are directly applicable. nih.govnih.gov By applying these methods, chemists can gain a deeper understanding of the factors controlling stereoselectivity and rationally design synthetic routes to this and other complex molecules.

Advanced Spectroscopic Characterization Techniques for the Structural Elucidation of Trans 2 Aminocyclopropyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of (trans-2-Aminocyclopropyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclopropane (B1198618) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The chemical shifts (δ) of the cyclopropyl (B3062369) protons are typically found in the upfield region of the spectrum due to the ring's shielding effects. For the trans configuration, the vicinal coupling constants (³J) between the cyclopropyl protons are crucial for confirming the relative stereochemistry. Generally, the trans coupling constant is smaller than the cis coupling constant in cyclopropane systems.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in assigning the proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling network between the protons, confirming the connectivity within the cyclopropyl ring and the hydroxymethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants (Hz) |

| H-1, H-2 | 0.5 - 1.2 | 15 - 25 | m |

| H-3 (CH₂) | 0.4 - 0.9 | 10 - 20 | m |

| CH₂OH | 3.3 - 3.7 | 60 - 70 | dd |

| NH₂ | 1.5 - 3.0 | - | br s |

| OH | 2.0 - 4.0 | - | br s |

Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the molecular formula with a high degree of confidence.

For this compound (C₄H₉NO), the theoretical exact mass of the neutral molecule is 87.068414 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The theoretical exact mass of this protonated species would be 88.075693 Da.

The observation of an ion with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₄H₉NO. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of water (H₂O) from the protonated alcohol, the loss of ammonia (B1221849) (NH₃) from the protonated amine, and cleavage of the C-C bond between the cyclopropane ring and the hydroxymethyl group.

Table 2: Theoretical Exact Masses for this compound and its Common Adducts

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M] | C₄H₉NO | 87.068414 |

| [M+H]⁺ | C₄H₁₀NO⁺ | 88.075693 |

| [M+Na]⁺ | C₄H₉NNaO⁺ | 110.057608 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for studying the intermolecular and intramolecular hydrogen bonding interactions. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding. Similarly, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. The presence of both hydroxyl and amino groups allows for a complex network of hydrogen bonds.

The N-H bending vibration (scissoring) of the primary amine is expected to be observed in the region of 1590-1650 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methylene groups will likely appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found in the 1000-1075 cm⁻¹ range.

The position and shape of the O-H and N-H stretching bands can provide insights into the nature and strength of hydrogen bonding. In the condensed phase, extensive intermolecular hydrogen bonding between the alcohol and amine groups of different molecules is expected, leading to significant broadening and a red-shift (lower frequency) of these bands compared to the gas phase or in dilute non-polar solvents. Intramolecular hydrogen bonding between the amine and hydroxyl groups is also possible, which would give rise to a sharp band at a lower frequency than the free O-H stretch.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H | Asymmetric Stretching | ~3400 | Medium |

| N-H | Symmetric Stretching | ~3300 | Medium |

| C-H | Cyclopropyl & Methylene Stretching | 2850 - 3050 | Medium |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-O | Stretching | 1000 - 1075 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

While no crystal structure for this compound is available in the reviewed literature, a study on a derivative, 3-(trans-2-aminocyclopropyl)alanine, mentions the use of X-ray crystallography for its characterization. nih.gov This suggests that the parent compound or its salts could likely be crystallized and analyzed.

A crystal structure would reveal the preferred conformation of the hydroxymethyl group relative to the cyclopropane ring. Furthermore, it would provide a detailed picture of the hydrogen bonding network in the solid state. It is anticipated that the molecules would be linked by a complex web of O-H···N, N-H···O, and N-H···N hydrogen bonds, forming a highly organized three-dimensional supramolecular architecture.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 10.1 |

| β (°) | 95 |

| Z | 4 |

| Key Bond Lengths (Å) | C-C (ring): ~1.51, C-C (side chain): ~1.50, C-N: ~1.47, C-O: ~1.43 |

| Key Bond Angles (°) | C-C-C (ring): ~60, H-C-H (ring): ~116 |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that would be obtained from an X-ray crystallographic analysis.

Biosynthetic Pathways and Enzymatic Formation of Trans 2 Aminocyclopropyl Alanine Moieties

The unique structural features of the (trans-2-aminocyclopropyl)alanine moiety, particularly its strained three-membered ring, have made its biosynthesis a subject of significant scientific inquiry. This non-canonical amino acid is a key component of natural products like the proteasome inhibitor belactosin A. acs.org Research has revealed a fascinating pathway that begins with a common proteinogenic amino acid and proceeds through a series of enzymatic transformations, including novel cyclopropanation chemistry.

Q & A

Q. What are the key considerations for stereochemical control during the synthesis of (trans-2-Aminocyclopropyl)methanol?

The stereoselective synthesis of this compound requires careful selection of chiral catalysts and reaction conditions. For example, Armstrong et al. (2003) demonstrated the use of triethyl phosphonoacetate and sodium in toluene at 110°C to achieve stereocontrol in cyclopropane ring formation, yielding 63% of the desired trans isomer . Additionally, Vederas et al. reported a route starting from 2-(hydroxymethyl)cyclopropylamine, utilizing protecting groups (e.g., Boc) and palladium-catalyzed hydrogenation to preserve stereochemistry during functionalization . Methodological steps include:

- Reaction Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess.

- Purification : Chromatography with chiral stationary phases to isolate the trans isomer.

Q. How can researchers optimize purification protocols for this compound to ensure high yield and purity?

Methanol-based solvent systems are critical for purification. Evidence from methanol applications in sample preparation (e.g., ultrasonic cleaning, freeze-drying) suggests:

- Solvent Selection : Methanol/chloroform (1:2 v/v) mixtures effectively dissolve polar intermediates while minimizing degradation .

- Crystallization : Slow evaporation of methanol under nitrogen can enhance crystal formation, as seen in analogous cyclopropane derivatives .

- Quality Control : LC-MS and H/C NMR to confirm absence of cis-isomer byproducts or unreacted amines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Conflicting results in biological assays (e.g., enzyme inhibition vs. activation) may arise from differences in experimental design or compound stability. A systematic approach includes:

- Data Harmonization : Apply the U.S. EPA HPV Challenge Program framework to standardize data collection, as used for methanol toxicity studies .

- Controlled Replication : Reproduce studies under identical conditions (e.g., pH, temperature, solvent systems) to isolate variables. For example, methanol’s role in stabilizing protein interactions must be controlled when testing enzyme inhibition .

- Meta-Analysis : Use computational tools (e.g., QSAR models) to reconcile structure-activity relationships across studies .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) simulations are critical for predicting reaction pathways. Key steps include:

- Active Site Modeling : Simulate interactions between the cyclopropane ring and catalytic metal centers (e.g., Pd or Ru), as demonstrated in hydrogenation studies .

- Transition State Analysis : Identify energy barriers for ring-opening reactions, which are influenced by the amino and hydroxymethyl groups’ electronic effects .

- Validation : Compare predicted outcomes with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in in vitro assays?

Cytochrome P450 (CYP) enzyme interactions must be evaluated to assess metabolic pathways. Cerny & Hanzlik (2006) highlighted hydrogen abstraction mechanisms in CYP-catalyzed cyclopropane oxidation, generating reactive intermediates like cyclopropanone hydrate . Methodological recommendations:

- Incubation Conditions : Use human liver microsomes with NADPH cofactor in phosphate buffer (pH 7.4) at 37°C.

- Analytical Techniques : LC-HRMS to detect metabolites (e.g., hydroxylated or ring-opened products).

- Control Experiments : Include CYP inhibitors (e.g., ketoconazole) to identify isoform-specific metabolism .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in toxicity profiles of this compound across studies?

Contradictions may stem from differences in assay sensitivity or metabolite identification. A robust framework includes:

- Dose-Response Reevaluation : Test multiple concentrations using the OECD Test Guideline 423 for acute oral toxicity, ensuring consistency with methanol toxicity protocols .

- Metabolite Profiling : Use C-labeled compounds to track metabolic pathways, as applied in EPA HPV assessments .

- Cross-Study Comparison : Align results with structurally similar compounds (e.g., methyl 2-amino-2-cyclopropylacetate) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.